molecular formula C15H10N4O3S B10923373 6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10923373
M. Wt: 326.3 g/mol
InChI Key: JMRSUCDBKSIRDD-UHFFFAOYSA-N
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Description

6-(2-FURYL)-3-METHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that incorporates multiple bioactive moieties, including furan, thiazole, isoxazole, and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its ability to serve as a scaffold for the development of new therapeutic agents .

Chemical Reactions Analysis

Types of Reactions

6-(2-FURYL)-3-METHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

6-(2-FURYL)-3-METHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-3-METHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(2-FURYL)-3-METHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart from similar compounds is its unique combination of bioactive moieties, which endows it with a broad spectrum of pharmacological activities. The presence of both furan and thiazole rings in the same molecule enhances its potential for diverse biological interactions and therapeutic applications .

Properties

Molecular Formula

C15H10N4O3S

Molecular Weight

326.3 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H10N4O3S/c1-8-12-9(13(20)18-15-16-4-6-23-15)7-10(11-3-2-5-21-11)17-14(12)22-19-8/h2-7H,1H3,(H,16,18,20)

InChI Key

JMRSUCDBKSIRDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4

Origin of Product

United States

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